4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one
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Overview
Description
4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one is a synthetic organic compound belonging to the benzopyran family It is characterized by the presence of a bromomethyl group at the 4th position and three methoxy groups at the 5th, 6th, and 7th positions on the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, such as 5,6,7-trimethoxy-1H-2-benzopyran-1-one, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one depends on its specific application:
In Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases, leading to the modulation of cellular signaling pathways.
In Material Science: The compound’s electronic properties are exploited in the design of organic semiconductors, where it facilitates charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Similar in structure but with two methoxy groups instead of three.
4-(Bromomethyl)benzoic acid: Contains a benzoic acid moiety instead of a benzopyran ring.
Uniqueness
4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one is unique due to the presence of three methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .
Properties
CAS No. |
66174-86-5 |
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Molecular Formula |
C13H13BrO5 |
Molecular Weight |
329.14 g/mol |
IUPAC Name |
4-(bromomethyl)-5,6,7-trimethoxyisochromen-1-one |
InChI |
InChI=1S/C13H13BrO5/c1-16-9-4-8-10(12(18-3)11(9)17-2)7(5-14)6-19-13(8)15/h4,6H,5H2,1-3H3 |
InChI Key |
IWWKIEFKDCJDJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)OC=C2CBr)OC)OC |
Origin of Product |
United States |
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